An In-depth Technical Guide to Benzyl (4-bromobutyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to Benzyl (4-bromobutyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (4-bromobutyl)carbamate is a bifunctional organic compound that has garnered significant interest within the realms of medicinal chemistry and organic synthesis. Its unique structure, incorporating a carbamate moiety for protection or modulation of biological activity and a reactive bromobutyl chain, renders it a versatile building block for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of Benzyl (4-bromobutyl)carbamate, detailed synthetic protocols, and an exploration of its applications, particularly in the development of novel therapeutics.
Core Chemical Properties and Identifiers
A foundational understanding of a chemical entity begins with its fundamental properties. Benzyl (4-bromobutyl)carbamate is identified by the following key parameters:
| Property | Value | Source(s) |
| CAS Number | 101625-10-9 | [1] |
| Molecular Formula | C₁₂H₁₆BrNO₂ | [1] |
| Molecular Weight | 286.17 g/mol | [1] |
| IUPAC Name | benzyl (4-bromobutyl)carbamate | |
| Synonyms | Benzyl N-(4-bromobutyl)carbamate, Carboxamic acid, N-(4-bromobutyl)-, phenylmethyl ester | [1] |
Physicochemical Characteristics
The physical state and solubility of a compound are critical for its handling, storage, and application in chemical reactions.
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Physical State: Benzyl (4-bromobutyl)carbamate is typically an off-white to light beige powder or flakes at room temperature.
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Solubility: Based on the properties of similar compounds like benzyl carbamate, Benzyl (4-bromobutyl)carbamate is expected to have moderate solubility in water and good solubility in common organic solvents such as methanol, chloroform, and benzene[2].
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Stability: The compound should be stored in a cool, dry place away from strong oxidizing agents to prevent decomposition.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and purity assessment of a chemical compound. While a complete set of spectra for Benzyl (4-bromobutyl)carbamate is not available in the public domain, data from analogous compounds can provide valuable insights for its characterization.
¹H NMR Spectroscopy: A partial ¹H NMR spectrum in CDCl₃ has been reported, showing key signals at: δ 1.58-1.72 (m, 2H), 1.84-1.94 (m, 2H), 3.18-3.28 (dd, 2H), and 3.42 (dd, 2H)[3]. These signals are consistent with the protons of the butyl chain. The signals for the benzyl and carbamate protons would also be expected in the aromatic and downfield regions, respectively.
¹³C NMR Spectroscopy: Although a specific spectrum for Benzyl (4-bromobutyl)carbamate is not available, the expected chemical shifts can be inferred. The spectrum would show signals for the four distinct carbons of the butyl chain, the carbonyl carbon of the carbamate, the methylene carbon of the benzyl group, and the aromatic carbons of the phenyl ring.
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the carbamate group (around 3300 cm⁻¹), the C=O stretching of the carbamate (around 1700 cm⁻¹), and C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule.
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the benzyl group and bromine atom.
Synthesis of Benzyl (4-bromobutyl)carbamate
The synthesis of Benzyl (4-bromobutyl)carbamate can be achieved through several routes. A common and effective method involves the reaction of 4-(Z-amino)-1-butanol with carbon tetrabromide[3].
Experimental Protocol: Synthesis from 4-(Z-amino)-1-butanol
Objective: To synthesize Benzyl (4-bromobutyl)carbamate from a protected amino alcohol.
Materials:
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4-(Z-amino)-1-butanol
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Carbon tetrabromide (CBr₄)
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Triphenylphosphine (PPh₃)
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Dichloromethane (CH₂Cl₂)
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Hexane
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Ethyl acetate
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Silica gel for column chromatography
Procedure:
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Dissolve 4-(Z-amino)-1-butanol and triphenylphosphine in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the reaction mixture in an ice bath.
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Slowly add a solution of carbon tetrabromide in dichloromethane to the cooled reaction mixture with constant stirring.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent[3].
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Collect the fractions containing the desired product and concentrate under reduced pressure to obtain Benzyl (4-bromobutyl)carbamate.
Characterization: The identity and purity of the synthesized compound should be confirmed using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Reactivity and Chemical Transformations
The chemical reactivity of Benzyl (4-bromobutyl)carbamate is dominated by two key functional groups: the terminal bromine atom and the benzyl carbamate group.
Nucleophilic Substitution at the Bromine Atom
The primary alkyl bromide is susceptible to nucleophilic substitution reactions (typically Sₙ2), making it an excellent electrophile for introducing the protected aminobutyl moiety into various molecular scaffolds. Common nucleophiles include:
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Amines: Reaction with primary or secondary amines leads to the formation of N-alkylated products. This is a widely used strategy for constructing more complex polyamine structures.
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Azides: Reaction with sodium azide provides the corresponding azido derivative, which can be subsequently reduced to a primary amine.
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Thiolates: Reaction with thiols or their conjugate bases yields thioethers.
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Carboxylates: Reaction with carboxylate salts can form ester linkages.
Transformations of the Benzyl Carbamate Group
The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines in organic synthesis. Its stability under various reaction conditions and its facile removal make it highly valuable.
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Deprotection: The Cbz group can be readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C) to yield the free amine and toluene as byproducts[4]. This deprotection method is generally clean and high-yielding. Other methods for Cbz deprotection include the use of strong acids or Lewis acids[5].
Applications in Drug Discovery and Development
The bifunctional nature of Benzyl (4-bromobutyl)carbamate makes it a valuable intermediate in the synthesis of pharmaceutically active compounds.
Synthesis of Cholinesterase Inhibitors
Several studies have explored the use of benzyl carbamate derivatives in the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are key targets in the treatment of Alzheimer's disease[1][6][7][8][9][10][11]. The general strategy involves using Benzyl (4-bromobutyl)carbamate to introduce a flexible linker with a terminal amine (after deprotection) that can interact with the peripheral anionic site or other regions of the cholinesterase enzymes. The benzyl carbamate moiety itself can also contribute to binding interactions within the active site gorge.
Synthesis of Piperidine Derivatives
Piperidine scaffolds are prevalent in a wide range of pharmaceuticals. Benzyl (4-bromobutyl)carbamate serves as a key building block for the synthesis of substituted piperidines. For instance, it can be used to alkylate a pre-existing piperidine nitrogen or participate in cyclization reactions to form the piperidine ring itself. Such derivatives have applications in various therapeutic areas, including CNS disorders and oncology.
Safety and Handling
Benzyl (4-bromobutyl)carbamate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
Hazard Statements:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
Benzyl (4-bromobutyl)carbamate is a strategically important building block in modern organic and medicinal chemistry. Its well-defined reactivity, stemming from the terminal alkyl bromide and the versatile benzyl carbamate protecting group, allows for the efficient construction of complex molecular architectures. Its demonstrated utility in the synthesis of potential cholinesterase inhibitors and other biologically active molecules underscores its significance for researchers and professionals in the field of drug discovery and development. A thorough understanding of its chemical properties, synthetic routes, and reactivity is paramount for leveraging its full potential in the creation of novel therapeutic agents.
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